N'-Hydroxy-1H-indole-3-carboximidamide

Overview

Description

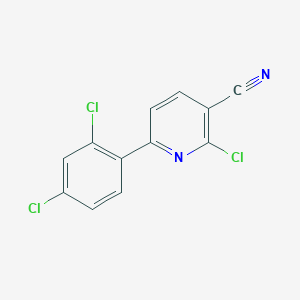

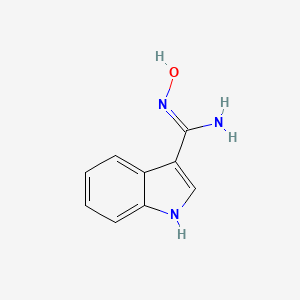

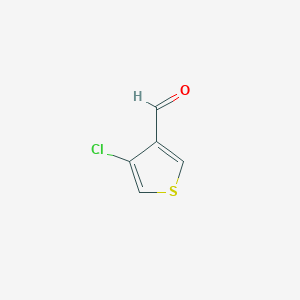

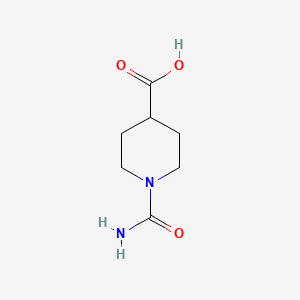

“N’-Hydroxy-1H-indole-3-carboximidamide” is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance with a melting point between 166 - 169 degrees .

Molecular Structure Analysis

The InChI code for “N’-Hydroxy-1H-indole-3-carboximidamide” is1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,9,11H,10H2 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis

“N’-Hydroxy-1H-indole-3-carboximidamide” is a solid substance with a melting point between 166 - 169 degrees . Its molecular weight is 175.19 g/mol .Scientific Research Applications

Bioactive Materials Synthesis

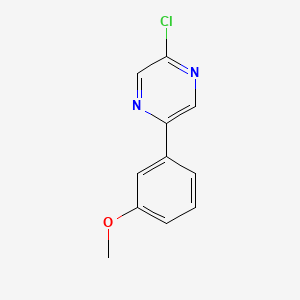

Indole-3-carboxaldehyde derivatives with N-alkyl/aryl substitutions have garnered attention for their potential bioactivity. Researchers have synthesized compounds like 1,1′-(pyrazine-2,3-diyl)bis(indole-3-carboxaldehyde), 1-(6-chloropyrimidin-4-yl)indole-3-carboxaldehyde, and 1-(7-chloroquinolin-4-yl)indole-3-carboxaldehyde. These derivatives exhibit favorable yields and structural diversity .

Antibacterial and Antiviral Properties

Indole-3-carboxaldehyde, due to its aromaticity and stability, possesses antibacterial and antiviral activities. It forms Schiff bases and complexes with various amine derivatives, enhancing its potency. Combining indole-3-carboxaldehyde with other bioactive molecules can lead to synergistic effects .

Antioxidant Activity

The indole nucleus in indole-3-carboxaldehyde contributes to its antioxidant properties. Researchers have explored its ability to scavenge free radicals and protect against oxidative stress .

Polymeric Material Functionalization

The incorporation of 1-(6-chloropyrimidin-4-yl)-indole-3-carboxaldehyde facilitates the functionalization of gelatin. This introduces Schiff base functionality within the water-soluble polymer matrix. The resultant polymer (GIC) is stable, water-soluble, and exhibits a higher glass transition temperature than unmodified gelatin .

Antitubercular Activity

Derivatives derived from pyridine and indole, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one, have been investigated for their in vitro antitubercular activity .

Pharmaceutical Scaffold Assembly

Recent studies highlight the use of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions. These reactions hold promise for assembling pharmaceutically interesting scaffolds .

Safety and Hazards

The safety information for “N’-Hydroxy-1H-indole-3-carboximidamide” includes several hazard statements: H302, H312, H332, indicating potential hazards if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Mechanism of Action

Target of Action

Indole derivatives are known to interact with a variety of targets due to their diverse biological and clinical applications .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound has a molecular weight of 17519 , which may influence its bioavailability.

Result of Action

Indole derivatives are known for their diverse biological and clinical applications, suggesting a wide range of potential effects .

properties

IUPAC Name |

N'-hydroxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLODAUYNZPGORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421973 | |

| Record name | N'-Hydroxy-1H-indole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Hydroxy-1H-indole-3-carboximidamide | |

CAS RN |

95649-37-9 | |

| Record name | N'-Hydroxy-1H-indole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Carboxypropyl)amino]benzoic acid](/img/structure/B3024025.png)

![2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol](/img/structure/B3024039.png)

![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3024041.png)

![3-(5-Cyclopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3024042.png)

![Tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3024044.png)